molecular formula C8H7NO B044290 5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 31170-78-2

5H-cyclopenta[b]pyridin-7(6H)-one

Cat. No.: B044290
CAS No.: 31170-78-2
M. Wt: 133.15 g/mol
InChI Key: ZULJQRMXUOTWBU-UHFFFAOYSA-N
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Description

5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that contains a fused ring system consisting of a cyclopentane ring and a pyridine ring

Mechanism of Action

Target of Action

The primary target of 5H-cyclopenta[b]pyridin-7(6H)-one, also known as 5,6-Dihydrocyclopenta[b]pyridin-7-one, is carbon steel (CS) . This compound is employed as a novel inhibitor for carbon steel corrosion .

Mode of Action

The compound interacts with its target, carbon steel, by forming an adsorption film on the steel interface . This film is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption . The heteroatoms and conjugated bonds might offer the electron lone pair and form a coordinate bond with vacant d-orbital on the metal interface (i.e., chemisorption) .

Biochemical Pathways

The compound affects the corrosion process of carbon steel. The adsorption films can successfully retard the attack of corrosive medium . The efficacy of the molecules correlates well with their structures, and this protection was attributed to their adsorption on the CS surface .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s adsorption properties . The adsorption of the compound derivatives on the CS interface follows the Langmuir isotherm model, including physisorption and chemisorption .

Result of Action

The result of the compound’s action is a significant reduction in carbon steel corrosion. The compound exhibits mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of the compound .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of a corrosive medium (e.g., molar H2SO4 medium) and the temperature . The compound’s corrosion protection efficiency lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, the medium temperature, etc .

Chemical Reactions Analysis

5H-cyclopenta[b]pyridin-7(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

5H-cyclopenta[b]pyridin-7(6H)-one has several scientific research applications, including:

Comparison with Similar Compounds

5H-cyclopenta[b]pyridin-7(6H)-one can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJQRMXUOTWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452889
Record name 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31170-78-2
Record name 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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